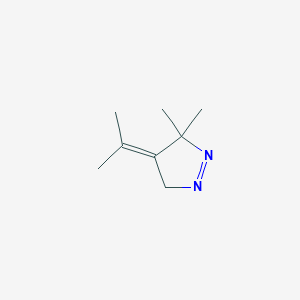
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a dimethyl group and a propan-2-ylidene substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method includes the condensation of 3,3-dimethyl-2-butanone with hydrazine hydrate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistency of the final product.
化学反応の分析
Types of Reactions
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles, depending on the specific reagents and conditions used.
科学的研究の応用
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato: This compound shares a similar structural motif but contains sulfur atoms instead of nitrogen.
3,3-Dimethyl-4-(propan-2-ylidene)nonane: This compound has a similar carbon skeleton but lacks the pyrazole ring.
Uniqueness
3,3-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-3H-pyrazole is unique due to its specific arrangement of nitrogen atoms within the pyrazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
106251-08-5 |
|---|---|
分子式 |
C8H14N2 |
分子量 |
138.21 g/mol |
IUPAC名 |
5,5-dimethyl-4-propan-2-ylidene-3H-pyrazole |
InChI |
InChI=1S/C8H14N2/c1-6(2)7-5-9-10-8(7,3)4/h5H2,1-4H3 |
InChIキー |
ZTZAXVOWNSYRAK-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CN=NC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















